Stannous octoate
Description
Historical Context of Organotin Catalysts in Polymer Science
The journey of organotin compounds in chemistry began with the synthesis of diethyltin (B15495199) diiodide by Frankland in 1849. rdd.edu.iqlupinepublishers.comrjpbcs.com By the mid-20th century, particularly from the 1950s onward, driven by the work of researchers like Van der Kerk, the commercial applications of organotins expanded dramatically. lupinepublishers.com Initially recognized for their utility as stabilizers for PVC and transformer oils, organotin compounds soon revealed their potent catalytic capabilities. rdd.edu.iqlupinepublishers.com Their influence in polymer chemistry grew out of proportion to the tonnage of tin utilized, establishing them as critical agents in the synthesis and modification of polymeric materials. lupinepublishers.com Organotin catalysts found widespread use in applications ranging from PVC stabilization and polyurethane foam formation to acting as biocides and catalysts in organosilicon chemistry. researchgate.net They also became instrumental in various cross-coupling reactions, hydrosilylation, hydroselenation, and polymerization processes, underscoring their broad utility. uobabylon.edu.iq
Significance of Stannous Octoate in Modern Polymerization Methodologies
This compound (Sn(Oct)2) has emerged as a particularly significant organotin catalyst due to its high activity, low odor, and a comparatively manageable toxicity profile relative to other organotin species. nbinno.com Its primary role lies in accelerating polymerization reactions, thereby optimizing production efficiency and influencing the final properties of the polymers.
In the realm of polyurethane synthesis , this compound is indispensable for catalyzing the reaction between polyols and isocyanates. nbinno.comatamanchemicals.combdmaee.netgvchem.com It efficiently promotes the gelation phase, leading to the formation of flexible and rigid polyurethane foams, coatings, adhesives, and elastomers. atamanchemicals.combdmaee.netgvchem.com Its ability to balance gelation and foaming reactions is crucial for achieving uniform cell structures and desirable properties in polyurethane foams. gvchem.com Furthermore, this compound can also function as an antioxidant within polyurethane matrices. atamanchemicals.com
Beyond polyurethanes, this compound plays a pivotal role in the synthesis of biodegradable polymers , most notably polylactic acid (PLA) and related polyesters, through the ring-opening polymerization (ROP) of lactide and ε-caprolactone. atamanchemicals.comchemicalbook.comusm.eduzendy.ioacs.orgresearchgate.net In these processes, it not only accelerates monomer conversion but also aids in controlling the polymer's molecular weight and microstructure, which are critical for tailoring degradation rates and mechanical performance. atamanchemicals.comchemicalbook.com This makes it a key enabler in the development of environmentally friendly materials and advanced biomaterials, such as PLA-grafted aerogels used in bone-filling composites. chemicalbook.com
This compound is also utilized as a curing agent for silicone rubbers and finds application in various other materials, including adhesives, sealants, fillers, and coatings. atamanchemicals.com Its advantages, such as lower sensitivity to moisture and a longer shelf life compared to some other tin-based catalysts, further enhance its appeal in industrial settings. nbinno.com
Overview of Academic Research Trajectories for this compound Catalysis
Academic research into this compound catalysis continues to explore its mechanisms, optimize its performance, and expand its applications. Key research trajectories include:
Mechanistic Elucidation: Significant effort has been dedicated to understanding the precise mechanisms by which this compound catalyzes polymerization. In polyurethane formation, it is understood to activate isocyanate groups and facilitate the urethane (B1682113) linkage formation, also acting as a crosslinking agent. nbinno.com For ring-opening polymerization of cyclic esters like lactide, the prevalent mechanism is considered to be coordination-insertion. usm.eduzendy.ioacs.orgresearchgate.net Studies propose that this compound first reacts in situ with an alcohol initiator to form a stannous alkoxide, which then acts as the active propagating species. usm.eduacs.org Research also investigates the role of co-catalysts, such as alcohols, which can influence reaction rates and polymer characteristics, and explores the precise site of ring opening (e.g., carbonyl versus ester oxygen). zendy.ioresearchgate.netacs.org While highly effective, research also notes that organotin catalysts can sometimes promote undesired transesterification reactions, impacting polymer molecular weight distribution. acs.org
Biodegradable Polymer Synthesis: A major focus remains on the controlled synthesis of biodegradable polyesters. Researchers are investigating how to fine-tune polymerization conditions using this compound to achieve specific molecular weights, narrow polydispersity, and desired stereochemical configurations in PLA and related copolymers, crucial for biomedical applications. atamanchemicals.comchemicalbook.comusm.eduzendy.io
Advanced Materials and Biomaterials: this compound is being explored in the development of novel materials. For instance, its use in creating elastomeric copolymers and functionalized aerogels highlights its role in producing advanced composites with tailored properties for applications like bone regeneration. chemicalbook.com
Process Optimization and Alternatives: Research also extends to improving the synthesis of this compound itself, with electrochemical methods being explored as potentially more efficient and cost-effective alternatives to traditional routes. gvchem.com Concurrently, due to environmental concerns associated with some organotins, research is also progressing on developing more sustainable, metal-free catalytic systems, though organotins like this compound remain industrially significant. researchgate.netacs.org
Research Findings: this compound in Polymerization
The following tables summarize key research findings on the catalytic performance of this compound in different polymerization systems, highlighting its efficiency in controlling polymer properties.
Table 1: this compound Catalyzed Ring-Opening Polymerization of Lactide (PLA Synthesis)
| Monomer | Initiator/Co-catalyst | Catalyst (Sn(Oct)₂) Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| D,L-Lactide | n-Butanol (BuOH) | 1.0 | 130 | 24 | ~90 | ~10,000 | ~1.5 | researchgate.net |
| D,L-Lactide | Ethylene (B1197577) Glycol (EG) | 0.5 | 130 | 48 | ~95 | ~15,000 | ~1.7 | usm.eduacs.org |
| D,L-Lactide | n-Butanol (BuOH) | 0.5 | 130 | 24 | ~85 | ~8,000 | ~1.4 | researchgate.net |
Note: Specific quantitative data points for this compound alone are often presented in comparison to other catalysts or initiator systems. The values above are representative findings from studies involving this compound in lactide polymerization, often with alcohol co-initiators.
Table 2: this compound Catalyzed Ring-Opening Polymerization of ε-Caprolactone (PCL Synthesis)
| Monomer | Initiator/Co-catalyst | Catalyst (Sn(Oct)₂) Loading (mol%) | Temperature (°C) | Reaction Time (h) | Monomer Conversion (%) | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| ε-Caprolactone | 1-Butanol (B46404) (BuOH) | 1.0 | 130 | 12 | ~90 | ~7,000 | ~1.5 | usm.eduacs.org |
| ε-Caprolactone | Ethylene Glycol (EG) | 0.5 | 130 | 24 | ~95 | ~12,000 | ~1.7 | usm.eduacs.org |
| ε-Caprolactone | N/A (Bulk) | 0.5 | 130 | 24 | ~80 | ~6,000 | ~1.6 | usm.edu |
Note: Data for ε-caprolactone polymerization with this compound often involves alcohol initiators. The values are indicative of typical outcomes reported in literature, with precise figures varying based on experimental setup.
Table 3: Role of this compound in Polyurethane (PU) Formation
| Polymer System | Reaction Components | Catalyst (Sn(Oct)₂) Concentration (pbw) | Key Catalytic Role | Observed Effect on Polymer Properties | Reference |
| Flexible PU Foam | Polyol + Isocyanate | 0.1 - 0.5 | Accelerates gelation and cross-linking | Uniform cell structure, improved flexibility, faster cure time | atamanchemicals.comgvchem.com |
| PU Coatings | Polyol + Isocyanate | 0.05 - 0.2 | Promotes urethane linkage formation | Enhanced durability, faster drying/curing | nbinno.comatamanchemicals.com |
| PU Elastomers | Polyol + Isocyanate | 0.1 - 0.3 | Catalyzes chain extension and cross-linking | Improved mechanical strength, elasticity, thermal stability | nbinno.comatamanchemicals.com |
| RTV Silicone Rubber | Silicone Precursor + Curing Agent | Varies | Curing agent, facilitates cross-linking of siloxane chains | Faster curing, improved mechanical properties | atamanchemicals.comatamanchemicals.com |
Note: Specific reaction rates (e.g., time to gelation or cure) are highly dependent on the exact formulation and are often proprietary or detailed in specific product data sheets rather than general academic literature. The table focuses on the qualitative catalytic role and resultant property enhancements.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-ethylhexanoate;tin(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Sn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBAEPSJVUENNK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027138 | |
| Record name | Hexanoic acid, 2-ethyl-, tin(2+) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | Tin(II) 2-ethylhexanoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17714 | |
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Vapor Pressure |
0.00000001 [mmHg] | |
| Record name | Tin(II) 2-ethylhexanoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17714 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
301-10-0 | |
| Record name | Stannous 2-ethylhexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, tin(2+) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STANNOUS 2-ETHYLHEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519A78R12Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis and Purity of Stannous Octoate for Research Applications
Advanced Synthesis Methodologies of Stannous Octoate
Several synthetic pathways have been developed and refined to produce this compound with varying degrees of purity and efficiency.
Metathesis reactions represent a traditional and widely employed method for synthesizing this compound. This process typically involves the reaction between a stannous salt, such as stannous chloride (SnCl₂) or stannous oxide (SnO), and an alkali metal salt of 2-ethylhexanoic acid, like sodium 2-ethylhexanoate (B8288628) or potassium 2-ethylhexanoate atamanchemicals.comgvchem.comohans.comgvchem.com. The reaction is usually conducted in an inert organic solvent to facilitate the exchange of ions and the formation of this compound, with inorganic salts precipitating as byproducts.
A typical procedure involves reacting stannous oxide with 2-ethylhexanoic acid under heating conditions, followed by filtration to remove unreacted stannous oxide and distillation to remove residual water and unreacted 2-ethylhexanoic acid ohans.com. While established, this method requires careful control to minimize side reactions and ensure adequate purity.
Electrochemical synthesis offers a more advanced and potentially advantageous approach to this compound production. This method is noted for its stable process control, operational simplicity, and potential for lower costs in large-scale production, often yielding good product quality gvchem.comgvchem.com. One described electrochemical route involves using sacrificial magnesium anodes in an electrolyte comprising 2-ethylhexanoic acid and tetrahydrofuran (B95107) (THF). Under an applied potential of 5V, this method has demonstrated Faradaic efficiencies of approximately 78% . The electrochemical approach is considered significant for potentially replacing traditional metathesis methods in industrial and research settings due to these benefits.
Research continues to focus on improving the yield, purity, and tin content of this compound. One avenue involves modifications to the complex decomposition reaction, such as controlling the pH of the reaction mixture to a range of 9-10 during the initial stages. This pH control is reported to effectively inhibit the oxidation and hydrolysis of the organic tin salts, thereby increasing the yield and tin content of the final product guidechem.comgoogle.com. The inclusion of antioxidants, such as dithiophenol or specific catechol derivatives, has also been found to enhance the stability of the tin salt product and increase its yield guidechem.com.
Another pathway is the acid anhydride (B1165640) method, which involves reacting a stannous salt with isooctanoic anhydride under appropriate conditions. This direct reaction can yield this compound, with subsequent purification steps to remove byproducts ohans.com.
Table 1: Comparison of this compound Synthesis Methods
| Method | Key Reagents/Process | Key Conditions | Reported Yield/Tin Content | Notes |
| Metathesis | Stannous salt + Alkali 2-ethylhexanoate | Inert organic solvent | General, variable | Traditional, widely used atamanchemicals.comgvchem.comohans.comgvchem.com |
| Acid Anhydride | Stannous salt + Isooctanoic anhydride | Heating, solvent | General | Direct route ohans.com |
| Electrochemical | Sn precursor, electrolyte | ~5V applied potential, anhydrous conditions | ~78% Faradaic efficiency | Stable control, good quality gvchem.comgvchem.com |
| Improved Complex Decomposition | Stannous salt, alkali salt, antioxidant | pH 9-10, controlled water removal, inert atmosphere | ~97-98% yield, 28.6-29.2% Sn guidechem.comgoogle.com | High purity, high yield, high tin recovery google.com |
Impact of Impurities on this compound Reactivity and Purity
While 2-ethylhexanoic acid is a primary component in the formation of this compound, residual amounts of the free acid can influence the product's stability. This compound is known to be susceptible to hydrolysis and oxidation atamanchemicals.comchemicalbook.comsilibasesilicone.comdemingmachinery.com. Maintaining high purity of the starting 2-ethylhexanoic acid and ensuring its complete reaction during synthesis are crucial. Inadequate removal of residual acid, or the presence of acidic byproducts, could potentially catalyze unwanted side reactions or contribute to the degradation of the this compound itself. Controlled pH conditions during synthesis, ideally maintained between 9 and 10, are noted to help inhibit oxidation and hydrolysis guidechem.com.
Adventitious water is a critical impurity that significantly degrades the quality and performance of this compound. The compound is highly sensitive to hydrolysis, leading to decomposition and a reduction in its catalytic activity atamanchemicals.comchemicalbook.comsilibasesilicone.comdemingmachinery.com. The presence of water can lead to the formation of tin oxides or hydroxides, compromising the purity and efficacy of the this compound. Consequently, synthesis and storage must be conducted under strictly anhydrous conditions, often requiring inert gas protection (e.g., nitrogen) to prevent contact with atmospheric moisture and oxygen silibasesilicone.comdemingmachinery.com. Purification methods may include vacuum dewatering at temperatures below 70°C to effectively remove residual water google.com. The susceptibility to hydrolysis means this compound cannot be used in certain formulations, such as combination polyethers (premixes), without careful consideration of water content atamanchemicals.com.
Table 2: Impact of Synthesis Conditions and Impurities on this compound Quality
| Parameter/Impurity | Impact on this compound | Mitigation/Control Measures | Relevant Sources |
| Adventitious Water Content | Hydrolysis, oxidation, reduced catalytic activity, decreased purity | Strict anhydrous conditions, nitrogen protection during storage, vacuum dewatering google.comsilibasesilicone.comdemingmachinery.com | atamanchemicals.comchemicalbook.comsilibasesilicone.comdemingmachinery.com |
| Residual 2-Ethylhexanoic Acid | Potential for catalyzing degradation, impact on purity | Use of high-purity reagents, controlled pH (9-10) during synthesis guidechem.com | Implied |
| Oxidation (from air/moisture) | Reduced activity, decomposition, formation of tetravalent tin | Inert atmosphere (nitrogen), use of antioxidants (e.g., catechols) guidechem.comsilibasesilicone.comdemingmachinery.com | atamanchemicals.comguidechem.comchemicalbook.comsilibasesilicone.comdemingmachinery.com |
| Synthesis Yield/Tin Content | Lower efficiency, less active product | Optimized synthesis routes (e.g., improved complex decomposition), antioxidants guidechem.comgoogle.com | guidechem.comgoogle.com |
| Electrochemical Efficiency | Lower yield of desired product | Optimization of voltage, electrolyte composition, and electrode materials | |
| General Product Purity | Affects catalytic performance and reproducibility | Rigorous purification steps, characterization via FTIR/NMR google.com | demingmachinery.com |
Compound List:
this compound (Tin(II) 2-ethylhexanoate)
Stannous chloride (SnCl₂)
Stannous oxide (SnO)
2-Ethylhexanoic acid
Sodium 2-ethylhexanoate
Potassium 2-ethylhexanoate
Isooctanoic anhydride
Dithiophenol
4-tert-butylcatechol (B165716)
2,6-di-tert-butylcatechol
Catalytic Mechanisms of Stannous Octoate in Polymerization
Elucidation of the Coordination-Insertion Mechanism
The coordination-insertion mechanism is the most widely accepted model for explaining the polymerization of cyclic esters catalyzed by stannous octoate in the presence of a hydroxyl-containing co-initiator. cmu.ac.thnih.govnih.gov In this mechanism, the polymerization proceeds through active centers of stannous alkoxide, which are formed in situ. researchgate.netusm.edu Spectroscopic evidence has confirmed the presence of tin covalently bonded to the polyester (B1180765) chain end, lending strong support to this proposed pathway. researchgate.netacs.org
The first step in the polymerization process is the reaction between this compound and a co-initiator, typically an alcohol (ROH). nih.gov This is a reversible exchange reaction that forms the true initiating species: a tin(II) alkoxide. rsc.orgacs.org The reaction can produce either a tin(II) monoalkoxide ((Oct)Sn(OR)) or a tin(II) dialkoxide (Sn(OR)₂), which are the actual initiators for the polymerization. rsc.orgnih.govresearchgate.net
Reaction: Sn(Oct)₂ + ROH ⇌ (Oct)SnOR + OctH
Further Reaction: (Oct)SnOR + ROH ⇌ Sn(OR)₂ + OctH
This initial activation step is crucial, as this compound itself is not considered an active initiator in this process. acs.org The formation of these stannous alkoxide species is a prerequisite for the subsequent steps of monomer activation and chain propagation. researchgate.net
Once the active stannous alkoxide is formed, the polymerization proceeds through a series of coordinated steps:
Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates with the tin atom of the stannous alkoxide species. researchgate.netnih.gov This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
Nucleophilic Attack: The alkoxide group (-OR) of the initiator performs a nucleophilic attack on the activated carbonyl carbon of the monomer. cmu.ac.thnih.gov
Ring-Opening and Insertion: This attack leads to the cleavage of the acyl-oxygen bond of the cyclic monomer, resulting in the ring opening. The monomer is thereby inserted into the Sn-O bond of the alkoxide, extending the chain and regenerating a stannous alkoxide at the new chain end. cmu.ac.thnih.gov This newly formed species can then coordinate with and insert another monomer, allowing the polymer chain to propagate.
Role of Co-Initiators in Catalytic Activation
In the context of this compound-catalyzed ROP, this compound acts as a co-initiator, requiring the presence of a nucleophilic species, known as an initiator (often an alcohol), to begin the polymerization process. cmu.ac.thacs.org The molecular weight of the final polymer is determined by the molar ratio of the monomer to the alcohol co-initiator, rather than the monomer-to-catalyst ratio, which confirms that the alcohol is the true initiator that becomes incorporated into the polymer chain. cmu.ac.thresearchgate.net
Alcohols are the most common co-initiators used with this compound. The hydroxyl group of the alcohol reacts with this compound to form the active stannous alkoxide in situ. usm.edu The polymerization chain then grows from this alkoxide. The process involves the continuous insertion of monomer units, with the stannous alkoxide species being the actively propagating chain ends. researchgate.netacs.org This pathway allows for the synthesis of polymers with defined end groups, as the initiating alcohol becomes the starting point of the polymer chain.
The structure and concentration of the alcohol co-initiator significantly impact the polymerization kinetics.
Concentration: An increase in the concentration of the this compound/alcohol initiating system leads to a higher rate of polymerization. nih.govnih.gov Studies on the ROP of ε-caprolactone have shown a direct correlation between initiator concentration and the polymerization rate. nih.gov
Structure: The structure of the alcohol can introduce noticeable kinetic effects, such as induction periods. For instance, bulk polymerizations initiated with diols like ethylene (B1197577) glycol (EG) and 1,3-propanediol (B51772) (PD) exhibit induction periods where polymerization is delayed. researchgate.netusm.edu In contrast, monofunctional alcohols like 1-butanol (B46404) show no such delay. researchgate.netusm.edu This phenomenon is attributed to the formation of more stable and less reactive stannous alkoxide intermediates with diols, which are consumed completely before rapid chain propagation begins. researchgate.net
| Co-Initiator | Functionality | Observed Induction Period | Reactivity of Stannous Alkoxide Intermediate |
|---|---|---|---|
| 1-Butanol | Monofunctional | No detectable induction period. researchgate.netusm.edu | High |
| Ethylene Glycol (EG) | Difunctional | Induction period observed until EG is consumed. researchgate.netusm.edu | Low (forms more stable intermediate). researchgate.net |
| 1,3-Propanediol (PD) | Difunctional | Induction period observed until PD is consumed. researchgate.netusm.edu | Low (forms more stable intermediate). researchgate.net |
Mechanistic Pathways of Side Reactions
While the coordination-insertion mechanism is the primary pathway for polymer chain growth, several side reactions can occur, influenced by factors like temperature and reaction time. The most significant of these is transesterification. cmu.ac.th
This compound is a potent transesterification catalyst, which can lead to several secondary reactions during polymerization: rsc.orgresearchgate.net
Intermolecular Transesterification: This involves the reaction between two different polymer chains, leading to a redistribution of chain lengths and a broadening of the molecular weight distribution. cmu.ac.th In the case of copolymers, it can cause randomization of the monomer sequence. researchgate.net
Intramolecular Transesterification: This is a "backbiting" reaction where the active stannous alkoxide chain end attacks an ester group on its own chain, leading to the formation of cyclic oligomers or polymers. researchgate.net
The propensity for these transesterification reactions increases significantly at higher temperatures and with longer polymerization times. cmu.ac.thresearchgate.net Other potential side reactions include the esterification between the alcohol co-initiator and the 2-ethylhexanoic acid liberated during the formation of the active species. acs.org This liberated acid can also catalyze other undesirable side reactions. rsc.org
Investigations into Tin Oxidation State Dynamics
The catalytic activity of this compound is intrinsically linked to the +2 oxidation state of the tin atom. However, this can change during the polymerization process, impacting the catalyst's performance.
This compound, a tin(II) compound, is susceptible to oxidation to the tin(IV) state, particularly in the presence of air or other oxidizing agents. wikipedia.org This oxidation can occur during storage or the polymerization reaction itself. The resulting Sn(IV) compounds can also participate in the catalytic cycle, though their activity and mechanism may differ from the primary Sn(II) species. Some research suggests that certain Sn(IV) species, formed in situ, can exhibit increased catalytic activity in the polymerization of ε-caprolactone and L-lactide. researchgate.net
The yellowing of this compound is often attributed to the presence of Sn(IV) impurities resulting from oxidation. wikipedia.org While the catalyst is typically packaged under an inert atmosphere to minimize this, accidental exposure to air can lead to the formation of these Sn(IV) species.
The oxidation of Sn(II) to Sn(IV) can have a complex effect on the catalytic efficiency. While some Sn(IV) compounds may act as catalysts, the primary and more active species for the ring-opening polymerization is generally considered to be the Sn(II) alkoxide. rsc.org The formation of Sn(IV) species can alter the reaction kinetics and potentially lead to a loss of control over the polymerization process. However, it has been noted that after the foaming process in polyurethane production, the this compound can be oxidized to a tetravalent tin compound which then acts as an antioxidant within the foam. The specific impact of the Sn(II)/Sn(IV) ratio on the polymerization of polyesters is an area of ongoing investigation.
Theoretical and Computational Studies of Catalytic Pathways
Theoretical and computational studies have been employed to elucidate the intricate mechanisms of this compound-catalyzed polymerization. These studies provide insights into the energetics of different reaction pathways and the structures of key intermediates. For example, computational approaches have been used to model the copolymerization of lactide and lactone, offering a deeper understanding of the reaction kinetics and mechanisms. acs.org
Direct spectroscopic evidence has been crucial in supporting the proposed mechanisms. Techniques like MALDI-TOF mass spectrometry have allowed for the direct observation of macromolecules with tin atoms covalently bonded to the polyester chain. acs.org This provides strong evidence for the mechanism involving propagation on the tin(II) alkoxide as the active center. acs.org Nuclear magnetic resonance (NMR) spectroscopy has also been instrumental in studying the interactions between this compound and various initiators, such as diols, and in identifying the formation of different tin-containing species during the reaction. researchgate.netacs.orgacs.org
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of catalysis, DFT calculations provide valuable insights into reaction mechanisms, transition states, and the energetics of catalytic cycles, which are often difficult to determine experimentally. researcher.life
Research employing DFT calculations has been instrumental in clarifying the coordination-insertion mechanism, which is the generally accepted pathway for the ring-opening polymerization of cyclic esters like lactide and ε-caprolactone catalyzed by this compound. acs.orgthaiscience.info This mechanism involves the coordination of the monomer to the tin center, followed by the insertion of the monomer into the bond between the tin atom and the growing polymer chain.
A key aspect revealed by DFT studies is the initial interaction between the this compound catalyst and a co-initiator, typically an alcohol. The calculations support a mechanism where the this compound reacts with an alcohol to form a tin(II) alkoxide in situ. This tin(II) alkoxide is the true initiating species, with the alkoxide group acting as a nucleophile that attacks the carbonyl carbon of the cyclic ester monomer. acs.orgresearchgate.net
DFT calculations have further detailed the specifics of the monomer's approach to the catalytic center. Studies have shown that the coordination of the carbonyl oxygen of the cyclic ester to the tin atom of the tin(II) alkoxide is energetically more favorable than the coordination of the ester oxygen. acs.org This initial coordination activates the monomer, making it more susceptible to nucleophilic attack.
The energy profiles of the entire polymerization process, including initiation, propagation, and potential side reactions, have been mapped out using DFT. For instance, in the polymerization of lactide, DFT calculations have elucidated the multi-stage process, confirming that the ring-opening of the lactide molecule is the rate-determining step. acs.org These theoretical computations have been able to predict activation barriers for both the initiation and propagation stages of the polymerization. usm.edu
The choice of the DFT functional and basis set is critical for the accuracy of the calculations. A study on the ROP of lactide catalyzed by this compound utilized the M06-2X functional, which is a hybrid meta-GGA functional, to accurately model the reaction pathway. acs.org The computational models often use a truncated version of the octoate ligand, such as 2-methylbutyrate, to reduce computational cost while retaining the essential electronic and steric features of the catalyst. acs.org
The insights gained from DFT studies are summarized in the table below, highlighting key research findings on the catalytic mechanism of this compound.
| Research Focus | Key Findings from DFT Calculations | References |
| Mechanism Confirmation | Confirmed the coordination-insertion mechanism as the primary pathway for ROP of cyclic esters. | acs.orgthaiscience.info |
| Initiating Species | Stannous alkoxide, formed in situ from the reaction of this compound and an alcohol, is the active initiator. | acs.orgresearchgate.net |
| Monomer Coordination | Coordination of the monomer's carbonyl oxygen to the tin center is energetically favored over ester oxygen coordination. | acs.org |
| Rate-Determining Step | The ring-opening of the coordinated cyclic ester is the rate-limiting step in the polymerization process. | acs.org |
| Activation Barriers | DFT has been used to calculate the activation energy barriers for both initiation and propagation steps. | usm.edu |
These computational findings have significantly advanced the fundamental understanding of how this compound catalyzes polymerization, providing a molecular-level picture that complements experimental observations.
Molecular Dynamics Simulations of Active Sites
Kinetics and Thermodynamics of Stannous Octoate Catalyzed Polymerizations
Determination of Reaction Rates and Kinetic Orders
The kinetics of stannous octoate-catalyzed ROP are typically investigated by monitoring the change in monomer concentration over time. tandfonline.comfraunhofer.de This allows for the determination of reaction rates and the kinetic orders with respect to the monomer, catalyst, and initiator concentrations.
Monomer Conversion Kinetics
The polymerization of lactide and caprolactone (B156226) in the presence of this compound generally follows first-order kinetics with respect to the monomer concentration. atlantis-press.comresearchgate.net This is often evidenced by a linear relationship when plotting the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]₀/[M]t)) against time. researchgate.net However, some studies have reported pseudo-first-order kinetics, particularly after an initial induction period. researchgate.net
The rate of monomer consumption can be influenced by several factors. For instance, in the bulk polymerization of ε-caprolactone, a drastic decrease in the reaction rate can be observed at high conversions (e.g., 87%), which is attributed to the increased viscosity of the reaction medium hindering monomer diffusion. researchgate.net The purity of the monomer is also critical, as impurities can negatively impact the final molecular weight of the polymer. researchgate.net
Catalyst and Initiator Concentration Dependencies
The rate of polymerization is also dependent on the concentrations of the this compound catalyst and the initiator, which is typically an alcohol. researchgate.netresearchgate.net Research indicates that the polymerization of L-lactide is first-order with respect to the catalyst concentration. atlantis-press.com Increasing the catalyst concentration generally leads to a faster reaction rate. polimi.itunnes.ac.id For example, in the synthesis of polylactic acid from banana peel waste, the highest yield was achieved with the highest concentration of this compound tested (7%). unnes.ac.id
The initiator, often an alcohol, plays a crucial role in the widely accepted coordination-insertion mechanism. tandfonline.comresearchgate.net this compound itself is considered a catalyst, while the alcohol acts as the true initiator by reacting with the catalyst to form a more reactive stannous alkoxide species. researchgate.netacs.org The concentration of the initiator can affect the molecular weight of the resulting polymer. usm.edu However, the relationship is not always straightforward. In some cases, the molecular weight is primarily determined by the monomer-to-initiator ratio rather than the catalyst concentration. usm.edutandfonline.com The structure of the initiating alcohol can also influence the kinetics, with some diols leading to induction periods due to the formation of more stable, less reactive stannous alkoxides. researchgate.netresearchgate.net
Quantitative Analysis of Activation Energies
The activation energy (Ea) is a key thermodynamic parameter that quantifies the minimum energy required for a polymerization reaction to occur. It can be determined experimentally by studying the effect of temperature on the reaction rate constant, typically using the Arrhenius equation. atlantis-press.comresearchgate.net
For the this compound-catalyzed ring-opening polymerization of L-lactide, reported activation energies vary depending on the specific reaction conditions and analytical methods used. One study using a tubular static mixing reactor reported an apparent activation energy of 58.0 kJ mol⁻¹. atlantis-press.com Other studies on L-lactide polymerization have reported values in the range of 68.3 to 80.6 kJ mol⁻¹. rsc.org For the copolymerization of L-lactide and ε-caprolactone, an activation energy of 63.08 ± 14.27 kJ mol⁻¹ has been reported. researchgate.net In another case, the copolymerization of L-lactide and ε-caprolactone initiated by liquid tin(II) n-butoxide, a related system, showed a lower activation energy (25.7 kJ mol⁻¹ K⁻¹) compared to the conventional this compound/n-butanol system (34.6 kJ mol⁻¹ K⁻¹). researchgate.net
The activation energy for the ROP of ε-caprolactone initiated by tin(II) n-hexoxide and a this compound/n-hexanol system was found to be 66.02 ± 0.60 kJ/mol and 64.94 ± 0.27 kJ/mol, respectively. cmu.ac.th The presence of the catalyst significantly reduces the activation energy; for example, the polymerization of an aliphatic polyester (B1180765) showed a reduction from approximately 39 kJ/mol without a catalyst to about 28 kJ/mol with this compound. researchgate.net
Influence of Reaction Conditions on Polymerization Kinetics
The kinetics of this compound-catalyzed polymerizations are highly sensitive to the reaction conditions, particularly temperature and the choice of solvent.
Temperature Dependence and Optimized Regimes
Temperature has a profound effect on the rate of polymerization. Generally, increasing the reaction temperature increases the reaction rate. tandfonline.comresearchgate.net For instance, in the bulk polymerization of L-lactide, studies have been conducted at temperatures ranging from 150°C to 190°C. tandfonline.comatlantis-press.com Higher temperatures lead to faster monomer conversion. tandfonline.com However, excessively high temperatures (e.g., 180°C) can lead to a decrease in the polymer's molecular weight due to the increased likelihood of side reactions like intramolecular transesterification (back-biting), which can produce cyclic oligomers. tandfonline.comdiva-portal.org
Optimizing the temperature is therefore a critical aspect of controlling the polymerization process. The ideal temperature regime balances a high reaction rate with the need to suppress undesirable side reactions that can compromise the final polymer properties. For example, in the bulk polymerization of ε-caprolactone, a temperature of 130°C has been utilized. researchgate.net
Solvent Effects on Reaction Velocity
For example, the ring-opening polymerization of ε-caprolactone has been studied in toluene. researchgate.net In some systems, the use of a solvent is necessary for practical reasons, such as in the synthesis of poly(lactic acid) via continuous reactive extrusion where the reaction is carried out in a suitable solvent. fraunhofer.dersc.org However, detailed comparative studies on the effect of different solvents on the reaction velocity of this compound-catalyzed polymerizations are less commonly reported in the provided context, with a greater focus on bulk polymerization.
Control of Polymer Architecture and Macromolecular Properties
Strategies for Molecular Weight Regulation
The ability to control the molecular weight of a polymer is crucial as it directly influences its mechanical properties and degradation kinetics. researchgate.net Stannous octoate-catalyzed polymerization offers several strategies to achieve this control.
Tuning Number Average Molecular Weight (Mn)
The number average molecular weight (Mn) of polymers synthesized using this compound can be effectively controlled by adjusting the monomer-to-initiator ratio. researchgate.netresearchgate.net In the ring-opening polymerization of cyclic esters like lactide and ε-caprolactone, alcohols are commonly used as co-initiators. nih.govuitm.edu.my The this compound reacts with the alcohol to form a tin-alkoxide species, which is the actual initiating species. nih.govresearchgate.netacs.org By varying the concentration of the alcohol initiator, the number of polymer chains initiated can be controlled, thereby regulating the final molecular weight. researchgate.nettandfonline.com For instance, in the polymerization of l-lactide, the molecular weights of the resulting polylactides have been shown to parallel the monomer/initiator ratio. researchgate.net
Several studies have demonstrated this principle. For example, in the bulk polymerization of ε-caprolactone with ethylene (B1197577) glycol as an initiator, the molecular weight was determined by the [CAP]/[EG] ratio and not by the concentration of this compound. tandfonline.com Similarly, the use of hydroxyl-functionalized compounds as co-initiators is a well-established method to not only increase the rate of polymerization but also to control the molecular weight of the resulting PLA. uitm.edu.my
Table 1: Effect of Initiator Concentration on Molecular Weight in this compound-Catalyzed Polymerization
| Monomer | Initiator | Monomer/Initiator Ratio | Resulting Mn ( g/mol ) | Reference |
| L-Lactide | 1-Dodecanol | Varied | Controlled by ratio | researchgate.net |
| ε-Caprolactone | Ethylene Glycol | Varied | Determined by ratio | tandfonline.com |
| L-Lactide | Methanol | Constant | Higher than with other alcohols | uitm.edu.my |
This table is for illustrative purposes and the values can vary based on specific reaction conditions.
Narrowing Molecular Weight Distribution (Polydispersity Index, Đ)
A narrow molecular weight distribution, indicated by a low polydispersity index (Đ), signifies that the polymer chains are of similar length, leading to more uniform material properties. This compound-catalyzed ROP is known for its ability to produce polymers with relatively low polydispersity. researchgate.nettandfonline.com This is attributed to the "living" nature of the polymerization, where the rate of initiation is fast compared to the rate of propagation, and termination or chain transfer reactions are minimal. researchgate.net
Under optimized conditions, polydispersity indices ranging from 1.2 to 2.4 have been reported for the polymerization of L-lactide using this compound. tandfonline.com The choice of initiator and reaction conditions can influence the Đ. For instance, the use of tin(II) butoxide, a tin-alkoxide initiator, in the ROP of L-lactide can yield polymers with a PDI in the range of 1.15-1.85. cmu.ac.th However, side reactions such as transesterification, which can be promoted by this compound at higher temperatures, can broaden the molecular weight distribution. nih.gov
Stereochemical Control in Polymerization
The stereochemistry of a polymer, particularly for polymers derived from chiral monomers like lactide, has a profound impact on its properties, including crystallinity, melting point, and degradation rate. researchgate.net
Influence on Polymer Stereoregularity
This compound is considered a preferred catalyst for promoting the stereoregularity of the growing polylactide chain. google.com It generally leads to a low rate of racemization, meaning it preserves the stereochemical integrity of the monomer during polymerization. google.com This allows for the synthesis of highly isotactic or syndiotactic polymers from stereochemically pure L-lactide or D-lactide, or the creation of stereoblock copolymers. researchgate.net Studies comparing this compound with other catalysts, such as zinc metal, have shown that this compound leads to higher stereoregularity in the resulting poly(D,L-lactide). atamanchemicals.comresearchgate.net The ability to control the stereochemical architecture allows for precise control over the speed and degree of crystallinity, which in turn affects the mechanical properties and degradation profile of the material. researchgate.net
Diastereomeric Purity Considerations
The diastereomeric purity of the lactide monomer is crucial for achieving high molecular weight and the desired stereoregularity in the final polymer. The optical purity of L-lactide has a significant influence on the relative molecular mass of the resulting poly(L-lactide). researchgate.net this compound itself does not significantly induce racemization under appropriate polymerization conditions. google.com However, factors like high polymerization temperatures can lead to some racemization of the polymerizing products, even with efficient catalysts. researchgate.net Therefore, maintaining the diastereomeric purity of the monomer and carefully controlling the polymerization conditions are essential for producing polymers with the desired stereochemical structure.
Precision in End-Group Functionalization
The ability to introduce specific functional groups at the ends of polymer chains opens up possibilities for creating more complex macromolecular architectures, such as block copolymers, star polymers, and polymer-drug conjugates. researchgate.netnih.govnih.gov this compound-catalyzed ROP, in conjunction with functional initiators, provides a robust method for achieving precise end-group functionalization.
The mechanism of initiation, involving the reaction of this compound with a hydroxyl-containing initiator, allows for the incorporation of the initiator molecule at the beginning of the polymer chain. nih.gov By using initiators with desired functional groups, polymers with specific end-group functionalities can be synthesized. For example, using a functional alcohol as an initiator in the ROP of lactide can produce polylactides with terminal hydroxyl groups. researchgate.net These hydroxyl end-groups can then be further modified to introduce other functionalities like chlorine, amine, or carboxyl groups. researchgate.net This strategy has been successfully employed to synthesize a variety of end-functionalized polylactides. researchgate.net
Table 2: Examples of End-Group Functionalization using this compound
| Initiator | Resulting End-Group | Subsequent Functionalization | Reference |
| Dodecanol (B89629) | Hydroxyl (-OH) | Cl, NH₂, COOH | researchgate.net |
| Glycerol | Multiple Hydroxyls (-OH) | Cl, NH₂, COOH | researchgate.net |
| Pentaerythritol (B129877) | Multiple Hydroxyls (-OH) | Cl, NH₂, COOH | researchgate.net |
| EDOTMeOH | 3,4-ethylenedioxythiophene | - | nih.gov |
This table provides examples of how different initiators can be used to introduce specific functionalities at the polymer chain ends.
Design of Hydroxyl-Terminated Polymers
The synthesis of polymers with hydroxyl (-OH) terminal groups is a key application of this compound catalysis. This is typically achieved through ROP initiated by a compound containing hydroxyl groups, such as an alcohol or a diol. cmu.ac.thicm.edu.pl The hydroxyl group from the initiator coordinates with the tin atom of the this compound, forming a tin alkoxide complex which then acts as the true initiator for the polymerization. cmu.ac.thresearchgate.net
The process begins with the coordination of the alcohol's hydroxyl group to the Sn(Oct)₂. This is followed by the insertion of the cyclic monomer, such as ε-caprolactone (CL) or lactide (LA), into the tin-oxygen bond of the initiator complex. cmu.ac.th This regenerates a hydroxyl group at the end of the growing polymer chain. This "living" nature of the polymerization allows for the predictable synthesis of hydroxyl-terminated polymers where the molecular weight can be controlled by the molar ratio of the monomer to the initiator. acs.orgkinampark.com For example, in the polymerization of L-lactide using hydroxyl-terminated poly(amidoamine) (PAMAM-OH) dendrimers as initiators and this compound as the catalyst, the molecular weight of the resulting star-shaped polylactides can be controlled by varying the generation of the dendrimer initiator and the monomer-to-initiator molar ratio. acs.org
The following table illustrates the controlled synthesis of hydroxyl-terminated polycaprolactone (B3415563) (PCL) using different diols as initiators and this compound as the catalyst. The data highlights how the choice of initiator and the monomer-to-initiator ratio influence the final molecular weight of the polymer.
Table 1: Synthesis of Hydroxyl-Terminated Polycaprolactone (PCL) using this compound
| Initiator | Monomer/Initiator Ratio | Catalyst | Polymer | Mn (g/mol) | Reference |
|---|---|---|---|---|---|
| Ethylene Glycol | Varies | This compound | PCL | >7500 | icm.edu.pl |
| 1-Butanol (B46404) | Varies | This compound | PCL | 560 - 6970 | csic.es |
| Hexakis[p-(hydroxymethyl)phenoxy]cyclotriphosphazene | Varies | This compound | Star-shaped PCL | Linearly increases with ratio | kinampark.com |
| PAMAM-OH Dendrimer | Constant | This compound | Star-shaped PLLA | Increases with dendrimer generation | acs.org |
Introduction of Other Functional Groups
This compound-catalyzed ROP is not limited to producing simple hydroxyl-terminated polyesters. The versatility of this catalytic system allows for the incorporation of a wide array of other functional groups into the polymer structure. This can be achieved by using functional initiators or by polymerizing functionalized monomers.
The "core-first" approach, using multifunctional initiators, is a common strategy. kinampark.com For instance, initiators containing amine, carboxylic acid, or other reactive groups can be used to create polymers with these functionalities at the chain ends or as part of a core structure in star-shaped polymers. nih.gov
Furthermore, this compound can effectively catalyze the polymerization of lactide monomers that have been functionalized with protected groups. nih.gov For example, lactide analogues synthesized from amino acids can be polymerized using Sn(Oct)₂, and subsequent deprotection yields polylactides with pendant functional groups like amines or carboxylic acids. nih.gov This strategy provides a route to functionalized biomaterials with tailored properties such as degradation rate and hydrophilicity. nih.gov
The use of this compound also extends to the synthesis of telechelic polymers, which are polymers with functional groups at both ends of the chain. This is often achieved by using a difunctional initiator in the ROP process. diva-portal.org These functional end-groups can then be used in subsequent reactions, such as chain extension with diisocyanates to produce high-molecular-weight poly(lactic acid)urethanes. tandfonline.com
Modulation of Polymer Microstructure
The microstructure of a polymer, encompassing its branching and crystallinity, significantly dictates its physical and mechanical properties. This compound catalysis in ring-opening polymerization offers a degree of control over these microstructural features.
Control of Branching Architecture
This compound is instrumental in the synthesis of polymers with controlled branching, including star-shaped and comb-shaped architectures. nih.govrsc.org This is typically achieved by employing multifunctional initiators, often polyols, in a "core-first" approach. nih.govrsc.org The number of hydroxyl groups on the initiator determines the number of arms in the resulting star polymer.
For example, star-shaped polylactides have been synthesized using initiators like pentaerythritol and poly(amidoamine) (PAMAM-OH) dendrimers with this compound as the catalyst. acs.org The resulting polymers exhibit unique physicochemical properties compared to their linear counterparts. acs.org Similarly, polysaccharides like dextran (B179266) have been used as backbones to create brush-like graft copolymers, enhancing properties like hydrophilicity and degradation rate. rsc.org
While effective, traditional ROP with this compound at high temperatures can sometimes lead to side reactions like transesterification, which can broaden the molecular weight distribution and reduce control over the final architecture. nih.gov
The table below provides examples of how different initiators are used with this compound to create branched polymer architectures.
Table 2: Synthesis of Branched Polymers using this compound
| Polymer Architecture | Initiator/Backbone | Catalyst | Resulting Polymer | Key Feature | Reference |
|---|---|---|---|---|---|
| Star-shaped | PAMAM-OH Dendrimer | This compound | Star-shaped PLLA | Controlled molecular weight and arm number | acs.org |
| Star-shaped | Hexakis[p-(hydroxymethyl)phenoxy]cyclotriphosphazene | This compound | Hexaarmed star-shaped PCL | Hydroxy end groups for further functionalization | kinampark.com |
| Graft Copolymer | Dextran Sodium Sulphate | This compound | Dextran-graft-PLA | Increased hydrophilicity and degradation rate | rsc.org |
| Branched PLA | Mevalonolactone (as comonomer) | This compound | Branched PLA | Introduction of branching points along the chain | rsc.org |
Influence on Polymer Crystallinity
The crystallinity of polyesters like poly(L-lactic acid) (PLLA) and poly(ε-caprolactone) (PCL) is a critical factor determining their mechanical properties and degradation behavior. researchgate.net this compound, as a catalyst in their synthesis, indirectly influences the crystallinity of the final polymer. The molecular weight of the polymer, which is controlled by the monomer-to-initiator ratio in Sn(Oct)₂-catalyzed ROP, has a significant effect on its ability to crystallize. acs.orgresearchgate.net
For PLLA, higher molecular weights generally lead to increased tensile strength and toughness due to a greater number of entanglements between polymer chains. researchgate.net In the case of star-shaped polylactides initiated with the same dendrimer, the melting temperature and crystallinity increase with increasing molecular weight. acs.org
In block copolymers, such as PCL-b-PLLA, the crystallinity of each block can be influenced by the length of the other block. For instance, the crystallization of the PLLA block can be hindered by a covalently attached amorphous or molten PCL block. csic.es Research has shown that in PCL-b-PLLA diblock copolymers, the melting point of the PCL crystals is not significantly affected by the crystallinity of the PLLA block. csic.es
Furthermore, the introduction of multi-block copolymers, such as PLLA/PCL, can promote the stereocomplexation of PLA enantiomers, leading to materials with complete stereocomplex formation. rsc.org
The following table summarizes research findings on the influence of this compound-catalyzed synthesis parameters on polymer crystallinity.
Table 3: Influence of this compound Catalyzed Synthesis on Polymer Crystallinity
| Polymer System | Synthesis Variable | Catalyst | Effect on Crystallinity | Reference |
|---|---|---|---|---|
| Star-shaped PLLA | Molecular Weight | This compound | Melting temperature and crystallinity increase with molecular weight. | acs.org |
| PCL-b-PLLA di-block copolymers | Block Length | This compound | PLLA crystallinity reaches a plateau at higher molecular weights. | csic.es |
| sc-PLA with PLLA/PCL multiblock copolymer | Copolymer Addition | This compound | Promotes stereocomplexation of PLA enantiomers. | rsc.org |
| PLLA | Formation of crystalline domains during polymerization | This compound | Apparent rate of propagation increases. | researchgate.net |
Directed Synthesis of Complex Macromolecular Structures
This compound is a key catalyst in the synthesis of complex macromolecular structures like block copolymers, where different polymer chains are linked together. The properties of these materials can be finely tuned by controlling the composition and sequence of the different blocks.
Tailored Copolymer Composition and Sequence
The synthesis of well-defined block copolymers using this compound often involves the sequential addition of different monomers. ntu.edu.sgnih.gov However, a significant challenge in this process is the occurrence of transesterification reactions, where the catalyst can cause cleavage and rearrangement of the ester bonds within the already formed polymer chains. cmu.ac.thntu.edu.sgnih.gov This can lead to the formation of random or tapered block copolymers instead of the desired well-defined block structure.
The sequence of monomer addition is crucial. For example, when synthesizing poly(ε-caprolactone)-block-poly(l-lactide) (PCL-b-PLLA), the polymerization of ε-caprolactone should be performed first, followed by the addition and polymerization of L-lactide. ntu.edu.sgnih.gov If the order is reversed, significant transesterification of the polylactide block occurs, resulting in a more random copolymer. ntu.edu.sgnih.gov
To mitigate transesterification, various strategies have been developed. These include using protective additives that can complex with the this compound catalyst, thereby reducing its transesterification activity. ntu.edu.sgnih.gov Another approach is to perform the polymerization at lower temperatures, although this can significantly increase the reaction time.
The development of 'switch' catalysis methods, where a single catalyst can be toggled between different polymerization cycles, offers a promising route to the efficient synthesis of block copolymers from monomer mixtures. nih.gov While this compound has been used in conjunction with other catalysts in such systems, its strong transesterification activity remains a consideration. nih.gov
The table below presents examples of tailored copolymer synthesis using this compound, highlighting the importance of reaction sequence and the challenge of transesterification.
Table 4: Directed Synthesis of Copolymers using this compound
| Copolymer System | Synthesis Strategy | Catalyst | Outcome | Key Consideration | Reference |
|---|---|---|---|---|---|
| PCL-b-PLLA | Sequential polymerization (CL first, then LA) | This compound | Well-defined block copolymer | Order of monomer addition is critical to avoid transesterification. | ntu.edu.sg, nih.gov |
| PLLA-b-PCL | Sequential polymerization (LA first, then CL) | This compound | Random copolymer | High degree of transesterification of the PLA block. | ntu.edu.sg, nih.gov |
| Di- and tri-block copolymers (CL, LA, TMC) | "PLA first route" with protective additive (α-methylstyrene) | This compound | Preserved block structure | Additive suppresses transesterification by complexing with the catalyst. | ntu.edu.sg, nih.gov |
| PLLA-PCL block copolymers | Reactive extrusion of L-lactide with hydroxyl-terminated PCL | This compound | Diblock copolymers | Formation is due to depolymerization of PLLA and subsequent ROP initiated by PCL. | utwente.nl |
Synthesis of Block Copolymers
This compound, with the chemical formula Sn(Oct)₂, is a widely utilized and effective catalyst for the ring-opening polymerization (ROP) of cyclic esters, enabling the synthesis of various biodegradable block copolymers. scirp.orgresearchgate.net This process allows for the combination of different polymer segments into a single macromolecule, thereby tailoring its properties for specific applications, such as drug delivery and tissue engineering. scirp.orgaip.org The control over the final polymer architecture—including diblock, triblock, and star-shaped structures—is achieved by carefully manipulating reaction parameters and the sequence of monomer addition. nih.govacs.org
The synthesis of block copolymers like poly(lactic acid)-poly(ethylene glycol) (PLA-PEG) and poly(ε-caprolactone)-poly(ethylene glycol) (PCL-PEG) often employs this compound in conjunction with a macroinitiator, typically a hydroxyl-terminated polymer like PEG. scirp.orgaip.org In this mechanism, the polymerization of a cyclic ester monomer (e.g., lactide or ε-caprolactone) is initiated from the hydroxyl end-groups of the macroinitiator. researchgate.net For instance, PLA-PEG block copolymers are prepared by the ROP of lactide, with PEG acting as the initiator and this compound as the catalyst. scirp.org Similarly, PCL-PEG-PCL triblock copolymers are synthesized by initiating the ROP of ε-caprolactone with PEG. aip.org The molecular weight of the resulting copolymer can be controlled by adjusting the reaction time, concentration, and the monomer-to-initiator ratio. aip.orgacs.org
A significant challenge in using this compound is its tendency to promote transesterification reactions, especially at high temperatures and prolonged reaction times. nih.gov These side reactions can cleave existing ester bonds within the polymer backbone, leading to a randomization of the monomer units and a loss of the well-defined block structure. nih.gov The order of monomer polymerization is crucial. For example, when synthesizing polycaprolactone-polylactide (PCL-PLA) block copolymers, polymerizing ε-caprolactone first, followed by L-lactide, successfully yields a block structure. However, reversing the order (the "PLA first route") can result in a random copolymer due to transesterification of the PLA block. nih.gov To overcome this, protective additives like α-methylstyrene have been used to complex with the this compound, suppressing transesterification and preserving the desired block architecture. nih.govnih.gov
This compound is also instrumental in creating more complex architectures, such as star-shaped block copolymers. acs.orgrsc.org These are synthesized using multifunctional initiators, like trimethylolpropane (B17298) or pentaerythritol, which possess multiple hydroxyl groups. acs.orgrsc.org For example, a three- or four-arm star-shaped PCL can be synthesized via ROP of ε-caprolactone with the multifunctional initiator and Sn(Oct)₂. This star-shaped PCL, containing terminal hydroxyl groups, can then serve as a macroinitiator for the polymerization of a second monomer, such as dl-3-methylglycolide, to form star-shaped diblock copolymers. acs.org
Table 1: Selected Examples of Block Copolymer Synthesis using this compound
| Copolymer Type | Monomers | Initiator/Co-initiator | Key Findings | Reference(s) |
|---|---|---|---|---|
| PLA-PEG Diblock | L-Lactide, Poly(ethylene glycol) (PEG) | This compound (catalyst), PEG (initiator) | Successful synthesis confirmed by IR and 1H NMR. The copolymer showed improved hydrophilicity compared to pure PLA. | scirp.org |
| P(LL-co-CL) Random | L-lactide (LL), ε-caprolactone (CL) | This compound (initiator), Diethylene glycol (DEG) (coinitiator) | Both Sn(Oct)₂ and DEG concentrations significantly affected the molecular weight, microstructure, and thermal properties of the copolymer. | thaiscience.info |
| PCEC Triblock | ε-caprolactone (CL), Poly(ethylene glycol) (PEG) | This compound (catalyst), PEG (macroinitiator) | Molecular weight of the PCL-PEG-PCL copolymer increased with reaction time, concentration, and the CL/PEG ratio. | aip.org |
| PCL-PLA-PCL Triblock | ε-caprolactone, L-lactide | This compound (catalyst), 1,4-butanediol (B3395766) (initiator), α-methylstyrene (additive) | The use of α-methylstyrene prevented transesterification, allowing for the synthesis of well-defined block copolymers via the "PLA first route". | nih.gov |
| Star-shaped PCL-b-PLGA | ε-caprolactone, dl-3-methylglycolide | This compound (catalyst), Trimethylolpropane or Pentaerythritol (initiator) | Successfully synthesized three- and four-arm star-shaped diblock copolymers with controlled molecular weights and narrow distributions. | acs.org |
| 4-Arm Star PEO-PCL | ε-caprolactone, Methoxy poly(ethylene oxide) | This compound (catalyst), Pentaerythritol (initiator) | A 4-arm star PCL was first synthesized via ROP and then coupled with carboxyl-functionalized PEO to form an amphiphilic star-shaped block copolymer. | rsc.org |
Graft Copolymerization Methodologies
This compound is also a key catalyst in graft copolymerization, a process that allows for the covalent bonding of polymer chains (grafts) onto a main polymer backbone. This technique is used to modify the properties of natural or synthetic polymers, creating materials with combined characteristics. The primary method involving this compound is the "grafting from" approach, which utilizes the ring-opening polymerization (ROP) of cyclic esters initiated from active sites on a polymer backbone. scientific.netexpresspolymlett.comtandfonline.com
In the "grafting from" methodology, a substrate polymer containing initiating groups, typically hydroxyl (-OH) groups, acts as a macroinitiator. researchgate.net this compound catalyzes the ROP of a monomer, like lactide or ε-caprolactone, directly from these hydroxyl sites, causing polymer chains to "grow" from the backbone. scientific.netexpresspolymlett.com This has been successfully applied to various backbones:
Cellulose: A regiocontrolled synthesis of cellulose-graft-polycaprolactone (cellulose-g-PCL) has been demonstrated. expresspolymlett.com In this process, α-cellulose is dissolved in a zinc chloride solution, which selectively breaks certain intramolecular hydrogen bonds, exposing hydroxyl groups. These exposed groups then initiate the ROP of ε-caprolactone, catalyzed by Sn(Oct)₂, to form the graft copolymer. expresspolymlett.com
Halloysite Nanotubes (HNTs): Poly(D,L-lactide) has been grafted onto the surface of HNTs. scientific.net The HNTs serve as a co-initiator in the bulk ROP of D,L-lactide with this compound as the catalyst, resulting in surface-modified nanotubes with improved dispersion properties. scientific.net
Polyhydroxyethylaspartamide (PHEA): Poly(p-dioxanone) (PPDO) has been grafted onto PHEA, which has hydroxyl end groups. tandfonline.com These groups initiate the ROP of p-dioxanone (PDO) in the presence of Sn(Oct)₂, forming a PHEA-g-PPDO copolymer with distinct thermal and morphological properties compared to the parent polymers. tandfonline.com
Another relevant technique is the "grafting through" method. google.comgoogle.com This involves the copolymerization of a conventional monomer with a macromonomer (a polymer chain with a polymerizable end group). While this compound is primarily used to synthesize the macromonomer itself via ROP, its potential residual presence in subsequent polymerization steps, such as Atom Transfer Radical Polymerization (ATRP), has been studied to ensure compatibility. google.com For example, a polylactic acid macromonomer prepared with Sn(Oct)₂ can be copolymerized with methyl methacrylate (B99206) to create a graft copolymer. google.com
Table 2: Examples of Graft Copolymerization using this compound
| Backbone Polymer | Grafted Polymer | Methodology | Key Findings | Reference(s) |
|---|---|---|---|---|
| Halloysite Nanotubes (HNTs) | Poly(D,L-lactide) | Grafting From | HNTs acted as a co-initiator for the bulk ROP of D,L-lactide. The grafted polymer chains on the surface reduced the clustering of the nanotubes. | scientific.net |
| α-Cellulose | Poly(ε-caprolactone) | Grafting From | A zinc chloride solution was used to selectively expose hydroxyl groups on cellulose, which initiated the ROP of ε-caprolactone, allowing for regiocontrolled grafting. | expresspolymlett.com |
| Polyhydroxyethylaspartamide (PHEA) | Poly(p-dioxanone) | Grafting From | The hydroxyl end groups of PHEA initiated the ROP of p-dioxanone, successfully creating a graft copolymer with a distinct crystalline structure and thermal profile. | tandfonline.com |
| Polystyrene (backbone) | Polylactic acid (grafts) | Grafting Through (Macromonomer Synthesis) | A polylactic acid macromonomer, synthesized using Sn(Oct)₂, was designed for subsequent copolymerization with styrene (B11656) via ATRP. The effect of residual tin catalyst was considered. | google.com |
| Polylactic acid (backbone) | Poly(n-butyl methacrylate) (grafts) | Grafting Through (Macromonomer Copolymerization) | A lactide-functionalized macromonomer was copolymerized with lactide via ROP using Sn(Oct)₂ to create a toughened PLA-graft-poly(n-butyl methacrylate) copolymer. | google.com |
Specific Polymerization Systems Catalyzed by Stannous Octoate Academic Focus
Ring-Opening Polymerization of Lactides
Stannous octoate is a preferred catalyst for the ROP of lactide, the cyclic dimer of lactic acid, to produce high molecular weight polylactide (PLA). tandfonline.comrsc.org This method is favored over direct polycondensation for achieving polymers with controlled molecular weights and narrower polydispersity indices. mdpi.comtandfonline.com
The synthesis of both the semi-crystalline homopolymer Poly(L-lactide) (PLLA) and the amorphous Poly(D,L-lactide) (PDLLA) is efficiently catalyzed by this compound. aip.orgmdpi.com The reaction is typically conducted in bulk (melt) or solution at elevated temperatures, often in the range of 130°C to 180°C. tandfonline.commdpi.commdpi.com An alcohol, such as 1-octanol (B28484) or benzyl (B1604629) alcohol, is commonly used as an initiator or co-catalyst to control the polymer's molecular weight. mdpi.comresearchgate.net
Research has shown that reaction parameters such as temperature, catalyst concentration, and reaction time significantly influence the final polymer properties. For instance, in the bulk polymerization of L-lactide, higher temperatures can sometimes lead to a decrease in molecular weight due to increased side reactions like intramolecular transesterification (back-biting), which produces cyclic oligomers. tandfonline.com One study found that for the ROP of L-lactide, a temperature of 160°C yielded a higher molecular weight polymer than at 180°C, where chain scission became more dominant after a shorter reaction time. tandfonline.com Similarly, for PDLLA synthesis via ROP, reaction conditions are optimized to achieve high molecular weights suitable for applications like biomedical scaffolds. mdpi.com Microwave-assisted polymerization has been explored as a method to significantly reduce reaction times from hours to minutes while achieving high monomer conversion and molecular weight. researchgate.net
| Monomer | Catalyst System | Temperature (°C) | Time | Resulting Polymer | Weight Average Molecular Weight (Mw, g/mol) | Reference |
|---|---|---|---|---|---|---|
| L-lactide | Sn(Oct)₂ / 1-pyrene butanol | 160 | 0.67 h | PLLA | ~100,000 | tandfonline.com |
| L-lactide | Sn(Oct)₂ / 1-pyrene butanol | 180 | 0.5 h | PLLA | ~80,000 | tandfonline.com |
| D,L-lactide | Sn(Oct)₂ | 130 | >4 h | PDLLA | Not Specified | researchgate.net |
| D,L-lactide (Microwave) | Sn(Oct)₂ / Benzyl alcohol | 170 | Not Specified | PDLLA | Not Specified | researchgate.net |
| L-lactide | Sn(Oct)₂ | 180 | 5 h | PLLA | 280,000 | aip.org |
This compound is also a highly effective catalyst for the copolymerization of lactides with other cyclic esters, most notably ε-caprolactone (CL), to create poly(lactide-co-caprolactone) (PLCL) copolymers. researchgate.netnih.gov These copolymers are of great interest because their properties—such as flexibility, degradation rate, and mechanical strength—can be tailored by adjusting the comonomer ratio. thaiscience.info
Studies on the bulk copolymerization of D,L-lactide and ε-caprolactone catalyzed by Sn(Oct)₂ have shown that lactide is generally more reactive and is incorporated into the polymer chain faster than caprolactone (B156226). doaj.orgbsu.by This can lead to the formation of a gradient-like copolymer structure in the early stages of the reaction. doaj.orgbsu.by However, as the reaction proceeds, especially under monomer-starved conditions, transesterification reactions become more frequent, leading to a redistribution of monomer sequences and the formation of a more random copolymer. researchgate.netdoaj.orgbsu.by This randomization is confirmed by the presence of a single glass transition temperature (Tg) for the final copolymer, which varies with the comonomer composition. doaj.org
The polymerization temperature is a critical parameter. For the copolymerization of L-lactide and ε-caprolactone, a temperature of 140°C was found to be optimal for achieving high yields and molecular weights. nih.gov At lower temperatures (e.g., 120°C), the incorporation of the less reactive ε-caprolactone was incomplete, resulting in copolymers with a higher lactide content than the feed ratio and a more block-like structure. nih.gov At higher temperatures (150°C), the catalyst was less effective, leading to lower molecular weights. nih.gov
| LA:CL Feed Ratio | Copolymer Composition (LA:CL) | Weight Average Molecular Weight (Mw, g/mol) | Number Average Crystallizable Lactide Sequence Length (lLA) |
|---|---|---|---|
| 90:10 | 89:11 | 226,000 | 16.7 |
| 80:20 | 78:22 | 201,000 | 10.1 |
| 75:25 | 73:27 | 198,500 | 8.2 |
| 70:30 | 68:32 | 178,000 | 6.5 |
Ring-Opening Polymerization of ε-Caprolactone
The ROP of ε-caprolactone to produce poly(ε-caprolactone) (PCL), a semi-crystalline and biodegradable polyester (B1180765), is another key application for the this compound catalyst. rsc.orgutrgv.eduacs.org PCL is noted for its biocompatibility, flexibility, and miscibility with other polymers. rsc.org
This compound catalyzes the ROP of ε-caprolactone effectively, often in bulk at temperatures between 120°C and 190°C. rsc.orgjmpas.com The reaction mechanism is generally accepted to be coordination-insertion. researchgate.net Microwave-assisted synthesis has been shown to be a viable alternative to conventional heating, increasing the reaction rate. utrgv.edujmpas.com Studies have demonstrated that parameters like temperature and catalyst concentration affect the polymer yield and molecular weight. For instance, one study on microwave-assisted polymerization found that the polymer yield increased with temperature up to 190°C but then decreased at higher temperatures. jmpas.com The molecular weight of the resulting PCL can be controlled, but prolonged reaction times can lead to a decrease due to transesterification reactions. researchgate.net
The ROP of ε-caprolactone using this compound is typically initiated by a compound with active hydrogens, most commonly an alcohol (ROH), which also acts as a chain transfer agent to control molecular weight. utrgv.edutandfonline.com The mechanism involves the initial reaction between this compound and the alcohol to form a tin(II) alkoxide, Sn(OR)₂, which is the true initiating species. researchgate.net
A variety of initiators have been studied, including monofunctional alcohols like n-butanol and multifunctional alcohols (polyols) like ethylene (B1197577) glycol, diethylene glycol, glycerol, and pentaerythritol (B129877). researchgate.netutrgv.eduresearchgate.netmdpi.com The use of polyols as initiators allows for the synthesis of star-shaped or branched PCL architectures. rsc.orgmdpi.com For example, using pentaerythritol, a four-arm star-shaped PCL can be synthesized. rsc.org The choice and concentration of the initiator have a significant impact on the final molecular weight of the polymer. researchgate.net Similarly, the initiator-to-catalyst ratio is a key parameter in controlling the polymerization. utrgv.edu While high molecular weight PCL can be achieved without an explicit initiator, likely initiated by trace water, the use of an alcohol initiator provides better control over the polymer's structure and molecular weight. utrgv.edursc.orgrsc.org
Polymerization of Other Cyclic Esters and Phosphoesters
Beyond lactides and caprolactone, this compound is a versatile catalyst for the ROP of other cyclic monomers, including various phosphoesters. rsc.orgrsc.org Polyphosphoesters (PPEs) are of interest for biomedical applications due to their inherent functionality and degradability. rsc.orgrsc.org
The ROP of cyclic phosphoesters like 2-ethoxy-2-oxo-1,3,2-dioxaphospholane (EEP) and its derivatives can be catalyzed by this compound, typically in bulk at around 90°C. rsc.orgresearchgate.net This method allows for the synthesis of PPEs with adjustable molecular weights and narrow molecular weight distributions. rsc.org Kinetic studies of EEP polymerization co-initiated with dodecanol (B89629) revealed that the reaction is first-order with respect to the monomer and proceeds via a coordination-insertion mechanism, similar to lactide polymerization. researchgate.net this compound has also been used to catalyze the statistical copolymerization of cyclic phosphoesters with other monomers, such as trimethylene carbonate, to produce random copolymers after transesterification randomizes the initial gradient structure. researcher.life This demonstrates the catalyst's utility in creating complex, functional polymer architectures. rsc.orgresearcher.life
Valerolactone Polymerization
This compound is utilized in the ring-opening polymerization of δ-valerolactone (VL) to produce poly(valerolactone), a biodegradable polyester. Research indicates that the polymerization process is influenced by various factors, including the presence of initiators and reaction conditions. acs.org
Kinetic studies have shown that the rate of polymerization of δ-valerolactone is first order with respect to both the monomer and the N-heterocyclic carbene (NHC) catalyst concentration when used in zwitterionic ring-opening polymerization (ZROP). acs.org The mechanism is believed to involve the nucleophilic attack of the NHC on the valerolactone to form a zwitterionic tetrahedral intermediate. The rate-determining step is associated with the ring-opening of this intermediate. acs.org
Trimethylene Carbonate Polymerization
This compound is an effective catalyst for the ring-opening polymerization (ROP) of trimethylene carbonate (TMC), leading to the formation of poly(trimethylene carbonate) (PTMC), a biocompatible and biodegradable polymer. nih.govmdpi.com The polymerization can be initiated by various compounds, including alcohols and amines. nih.gov
Research has demonstrated that the ROP of TMC initiated by amines using this compound as a catalyst is a successful one-step process for producing polycarbonate-urethanes. nih.gov This method offers advantages in terms of reaction kinetics and control over the molar mass dispersity of the resulting polymer. nih.gov this compound has been shown to yield better results in this system compared to other catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and methanesulfonic acid (MSA). nih.gov Furthermore, this compound can act as a transesterification catalyst, which can lead to the randomization of gradient copolymers when copolymerizing TMC with other monomers like phosphoesters. researcher.life
| Parameter | Finding | Source |
| Catalyst | This compound | nih.gov |
| Monomer | Trimethylene carbonate (TMC) | nih.gov |
| Initiator Type | Amines | nih.gov |
| Process | One-step ring-opening polymerization | nih.gov |
| Outcome | Efficient synthesis of poly(carbonate-urethane)s | nih.gov |
| Comparison | Better kinetic results and molar mass dispersity than TBD/MSA catalysts | nih.gov |
| Side Reaction | Can act as a transesterification catalyst in copolymerizations | researcher.life |
Phosphoester Polymerization
This compound is a prominent catalyst for the ring-opening polymerization (ROP) of cyclic phosphoesters to generate poly(phosphoester)s (PPEs), a class of biodegradable polymers with potential biomedical applications. rsc.orgrsc.orgresearchgate.net The use of this compound allows for the synthesis of well-defined PPEs with controlled molecular weights and narrow molecular weight distributions. rsc.orgrsc.org
The polymerization is typically conducted in bulk or in solution, with an initiator such as an alcohol. rsc.orgresearchgate.net For instance, the polymerization of 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP) using a hexanol initiator and this compound catalyst in bulk yields polymers with adjustable molecular weights and narrow dispersity. rsc.org Kinetic studies of the ROP of 2-ethoxy-2-oxo-1,3,2-dioxaphospholane (EEP) with a this compound and dodecanol co-initiation system suggest a coordination-insertion polymerization mechanism. researchgate.net This mechanism involves the formation of an active center, stannous alkoxide. researchgate.net
| Monomer | Catalyst/Initiator System | Key Findings | Source |
| 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP) | This compound / Hexanol | Adjustable molecular weights, narrow molecular weight distributions. | rsc.org |
| Ethyl ethylene phosphate (B84403) (EEP) / BnEEP | This compound / Hexanol | Synthesis of copolymers with varying numbers of pendant hydroxyl groups. | rsc.org |
| 2-ethoxy-2-oxo-1,3,2-dioxaphospholane (EEP) | This compound / Dodecanol | First-order reaction with respect to the monomer; coordination-insertion mechanism proposed. | researchgate.net |
This compound in Polyurethane Synthesis Research
This compound is a cornerstone catalyst in the polyurethane industry, particularly for the production of flexible polyurethane foams. gvchem.comemirachem.comdemingmachinery.com Its primary role is to accelerate the formation of urethane (B1682113) linkages through the reaction of polyols with isocyanates. emirachem.comamazonaws.com
Acceleration of Polyol-Isocyanate Reactions
This compound acts as a potent Lewis acid catalyst, facilitating the reaction between the hydroxyl groups of polyols and the isocyanate groups. amazonaws.comgoogle.com This catalytic activity is thought to proceed through the formation of an intermediate complex involving the tin center and the oxygen-containing species from both the hydroxyl and isocyanate groups, which lowers the activation energy of the reaction. amazonaws.comnewtopchem.com This acceleration of the gelling reaction is crucial for the rapid curing and formation of the polyurethane polymer network. emirachem.comazom.com The catalytic efficiency of this compound allows for high reaction rates even at low concentrations. google.com
Catalysis in Esterification and Transesterification Reactions
Beyond polymerization, this compound demonstrates significant catalytic activity in esterification and transesterification reactions. researchgate.net
As a Lewis acid catalyst, this compound is effective in promoting the esterification of fatty acids. rsc.org For instance, it has been investigated as a catalyst for the synthesis of polyol esters from trimethylolpropane (B17298) and n-octanoic acid. rsc.org Research has also explored its use in the transesterification of vegetable oils. researchgate.net
In the context of polymer chemistry, this compound's ability to catalyze transesterification is a notable side reaction in ring-opening polymerizations, which can affect the final polymer architecture. nih.govsemanticscholar.org This property is also harnessed in the glycolysis of polyurethane foams for recycling purposes, where this compound has shown remarkable catalytic activity in the transesterification reactions that break down the polymer into recoverable polyols. researchgate.net Studies have shown that among various octoate salts, this compound yields the highest decomposition rates and the best quality of recovered polyol. researchgate.net
| Reaction Type | Substrates | Key Findings | Source |
| Esterification | Trimethylolpropane and n-octanoic acid | Effective catalyst for polyol ester synthesis. | rsc.org |
| Transesterification | Vegetable oils | Shows high activity in transesterification. | researchgate.net |
| Transesterification (Polymer Recycling) | Polyurethane foams | High catalytic activity in glycolysis for polyol recovery. | researchgate.net |
| Transesterification (Side Reaction) | Ring-opening polymerization of lactones | Can lead to star-star coupling and lower purity of star polymers. | nih.gov |
Synthesis of Specialty Esters
This compound is a preferred catalyst for esterification reactions conducted at high temperatures, typically above 160°C. tib-chemicals.com It is recognized for producing light-colored, high-purity ester products with minimal side reactions. tib-chemicals.com Its application is notable in the field of oleo chemistry and for the production of specialty esters like biolubricants and plasticizers. tib-chemicals.comgoogle.com
A significant application is the synthesis of polyol esters (POEs), which are used as high-performance, biodegradable lubricants. bibliotekanauki.plnih.gov Research has focused on the direct esterification of polyols, such as trimethylolpropane (TMP), with plant-derived fatty acids like oleic acid and isostearic acid, using this compound as a homogeneous organometallic catalyst. bibliotekanauki.pl Studies have optimized reaction conditions to maximize the yield of the desired TMP triesters. For instance, in the esterification of TMP with oleic acid, a reaction time of 6 hours at 220°C with a specific catalyst concentration yielded a product with a triester content exceeding 94 wt%. bibliotekanauki.pl This high selectivity is a key advantage of using this compound. bibliotekanauki.pl
The table below summarizes the optimized synthesis of trimethylolpropane (TMP) esters using this compound as a catalyst, based on detailed research findings. bibliotekanauki.pl
| Reactants | Reagent Molar Ratio (Fatty Acid:TMP) | Catalyst Amount (wt% of reagents) | Reaction Temperature (°C) | Triester Content (wt%) |
| Trimethylolpropane + Oleic Acid | 3:1 | 0.9 | 220 | 94.4 |
| Trimethylolpropane + Isostearic Acid | 3:1 | 0.9 | 220 | >94 |
The catalytic activity of this compound in these systems allows for high conversion rates of the fatty acids and selective formation of the tri-substituted ester, which is crucial for the desired lubricant properties. bibliotekanauki.pl The catalyst can be effectively removed from the final product through post-reaction treatments. tib-chemicals.comocl-journal.org
Application in Polymer Degradation (e.g., Glycolysis)
This compound is an effective catalyst for the chemical recycling of polymers through degradation processes like glycolysis. researchgate.nettechscience.com Glycolysis is a transesterification reaction where a polymer is depolymerized by a glycol at elevated temperatures, breaking it down into its constituent monomers or oligomers that can be purified and reused. mdpi.comrsc.org
Polyurethane (PU) Glycolysis
This compound has been successfully employed as a catalyst for the glycolysis of both flexible and rigid polyurethane foams. techscience.commdpi.com In this process, the urethane linkages (-NH-CO-O-) in the polymer chain are broken by a glycol, such as diethylene glycol (DEG) or ethylene glycol (EG), yielding a recovered polyol phase and other byproducts. researchgate.netmdpi.com The catalytic activity of this compound is attributed to the coordination of the polymer's carbonyl groups with the tin species. scielo.org.co Research has shown that this compound can lead to higher decomposition rates and improved purity of the recovered polyol compared to some traditional catalysts. researchgate.net
Studies have systematically investigated the influence of various reaction parameters. For example, the glycolysis of flexible PU foam using this compound as a catalyst at 189°C has been shown to achieve high polyol recovery rates. scielo.org.co The efficiency of the process is dependent on factors like the PU-to-glycol ratio, catalyst concentration, and reaction temperature. mdpi.com
The following table presents research findings on the glycolysis of flexible polyurethane foam catalyzed by this compound.
| Glycolysis Agent | PU:Glycol Ratio (by mass) | Reaction Temperature (°C) | Catalyst Conc. (% of PU) | Key Research Finding | Reference |
| Diethylene Glycol (DEG) | 1:1.5 | 189 | Not specified | Achieved a polyol recovery of 82.3%. | scielo.org.co |
| Diethylene Glycol (DEG) | 1:1.125 | 189 | 1.3 | Determined as suitable conditions for obtaining a polyol similar to the original. | scielo.org.co |
| Diethylene Glycol (DEG) | Not specified | 190 | 0.1 to 0.5 | Lithium and stannous octoates showed the highest decomposition rates among various metal octoates. | mdpi.com |
Polyethylene (B3416737) Terephthalate (B1205515) (PET) Glycolysis
This compound also catalyzes the glycolysis of polyethylene terephthalate (PET). rsc.orgrsc.org The process involves a transesterification reaction between the ester bonds of PET and a glycol, typically ethylene glycol. rsc.org This reaction breaks down the PET polymer chain into its monomer, bis(2-hydroxyethyl) terephthalate (BHET), and other short-chain oligomers. rsc.orgrsc.org The resulting products can be purified and used as raw materials for the synthesis of new polyesters or other valuable chemicals. rsc.org For instance, the BHET obtained from PET glycolysis has been copolymerized with ε-caprolactone using this compound as a catalyst to create biodegradable copolyesters. rsc.org
Advanced Analytical Methodologies in Stannous Octoate Research
Calorimetric Studies of Polymerization Processes
Calorimetric techniques are indispensable for quantitatively assessing the energy changes associated with chemical reactions, providing critical insights into reaction rates, mechanisms, and thermodynamic parameters. For stannous octoate, these methods are primarily applied to study the exothermic nature of polymerization processes it catalyzes.
Differential Scanning Calorimetry (DSC) for Kinetic Analysis
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. When applied to polymerization reactions catalyzed by this compound, DSC can monitor the heat evolved during monomer conversion, thereby enabling the determination of kinetic parameters.
For instance, studies on the ring-opening polymerization of lactide catalyzed by this compound have reported activation energies typically ranging from 50 to 80 kJ/mol, depending on the specific monomer and experimental conditions. researchgate.netacs.orgnih.govresearchgate.net The enthalpy of polymerization for D,L-lactide has been determined via DSC to be approximately -17 kJ/mol. researchgate.netkinampark.com Various kinetic approaches, including non-isothermal methods like Kissinger, Flynn-Wall, Ozawa, Friedman, Kissinger-Akahira-Sunose (KAS), Ozawa-Flynn-Wall (OFW), and Borchardt-Daniels (B/D), are commonly employed to extract these kinetic parameters from DSC data. acs.orgnih.govresearchgate.netrsc.orgtandfonline.com
Table 7.3.1: Representative Kinetic Parameters for this compound Catalyzed Polymerizations via DSC
| Monomer System | Catalyst System (this compound Concentration) | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Polymerization (ΔH) (kJ/mol) | Pre-exponential Factor (A) (min⁻¹) | Reference |
| L-Lactide | Sn(Oct)₂ / Benzyl (B1604629) Alcohol (1:1) | 100-140 | 64.9–80.4 | N/A | N/A | researchgate.net |
| D,L-Lactide | Sn(Oct)₂ (500-830 ppm) | 200-220 | 70.9 ± 1.5 | -17 ± 1.5 | N/A | researchgate.netkinampark.com |
| ε-Caprolactone | Sn(Oct)₂ / n-Hexanol (1:2) | N/A | 64.9–70.5 | N/A | 7.3x10⁷ - 1.2x10⁶ | tandfonline.com |
| L-Lactide | Sn(Oct)₂ / n-BuOH | N/A | 34.6 | N/A | N/A | researchgate.netresearchgate.net |
Note: N/A indicates data not explicitly provided or calculable from the cited source for the specific parameter.
Reaction Calorimetry for Heat Flow Measurement
Reaction calorimetry is a technique that directly measures the heat flow generated by a chemical reaction in real-time. This method is particularly valuable for understanding the thermal behavior of polymerization processes catalyzed by this compound, especially in the context of reactor design and process safety. Unlike DSC, which often uses milligram-scale samples, reaction calorimetry can accommodate larger sample volumes, providing data more representative of industrial processes.
By monitoring the heat flow rate, reaction calorimeters can accurately quantify the total heat released during polymerization, the rate at which heat is generated, and identify any exothermic or endothermic events. This information is critical for controlling reaction temperature, preventing thermal runaway, and optimizing heat dissipation systems. While specific quantitative data from reaction calorimetry studies directly on this compound catalyzed polymerizations are less commonly detailed in the provided snippets compared to DSC, the technique's importance for understanding the thermal load and kinetics in larger-scale operations is well-established. hu-berlin.de The data obtained from reaction calorimetry can directly inform the design of cooling systems and process parameters to ensure safe and efficient production.
Electrochemical and Other Advanced Analytical Approaches for Tin Speciation and Quantification
Beyond kinetic studies, analyzing the chemical state and concentration of tin in this compound is vital. Electrochemical methods and spectroscopic techniques offer high sensitivity and specificity for these purposes.
Differential Pulse Polarography (DPP)
Differential Pulse Polarography (DPP) is a highly sensitive electrochemical technique used for the quantitative determination of electroactive species. It is particularly effective for analyzing tin species, including the distinction between stannous (Sn(II)) and stannic (Sn(IV)) ions, which is crucial for understanding the stability and potential degradation pathways of this compound.
In DPP, a potential pulse is applied to the working electrode, and the current is measured just before and after the pulse. This differential measurement significantly enhances sensitivity and signal-to-noise ratio. Studies have demonstrated that DPP can selectively detect Sn(II) and Sn(IV) in this compound formulations. Sn(II) typically exhibits well-defined oxidation and reduction peaks at potentials around -650 mV and -860 mV (vs. Ag/AgCl), while Sn(IV) appears at a distinct potential of approximately -1210 mV. researchgate.netnih.gov By optimizing parameters such as supporting electrolyte, pH, and electrode material, DPP methods have been developed and validated for the precise quantification of tin species, achieving very low detection limits, with some studies reporting limits as low as 8.4 x 10⁻¹⁰ mol L⁻¹. encyclopedia.pubmdpi.com This capability is essential for quality control and understanding the composition of this compound catalysts.
Table 7.4.1: Representative DPP Analytical Data for Tin Species
| Analyte/Matrix | Technique | Detection Limit (mol L⁻¹) | Peak Potential (mV vs. Ag/AgCl) | Notes | Reference |
| Tin (II) | DPP | 8.4 x 10⁻¹⁰ | -650 to -860 | Optimized procedure, wide linearity range (8.4 x 10⁻⁹ to 4.2 x 10⁻⁵) | encyclopedia.pubmdpi.com |
| Tin (IV) | DPP | N/A | -1210 | Well-separated peak from Sn(II) | researchgate.netnih.gov |
| Tin Species in Tin Octoate | DPP | N/A | -650, -860 (Sn(II)), -1210 (Sn(IV)) | Selective determination of Sn(II) and Sn(IV) | researchgate.netnih.gov |
Note: N/A indicates data not explicitly provided in the cited source for the specific parameter.
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the electronic structure and local atomic environment of an element. It is invaluable for speciation analysis, enabling the determination of oxidation states, coordination numbers, and the types of neighboring atoms. XAS typically comprises two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region, located near the absorption edge of an element, is highly sensitive to changes in oxidation state and coordination geometry. The position of the absorption edge shifts to higher energies with increasing oxidation state, allowing for the differentiation of Sn(II) and Sn(IV) species. speciation.net EXAFS, extending to higher energies, provides information about the distances to neighboring atoms, their identities, and coordination numbers, offering insights into the chemical bonding and local structure around the tin atom. speciation.net
While direct XAS studies specifically detailing the speciation of this compound itself are not extensively detailed in the provided search results, XAS has been successfully applied to study tin speciation in other relevant matrices, such as toothpaste, to monitor the oxidation state and chemical form of tin compounds. rsc.org This demonstrates the technique's capability to probe the chemical environment of tin, which is directly applicable to understanding the stability and potential transformations of this compound in various chemical environments.
Table 7.4.2: Information Obtainable from XAS for Tin Speciation
| XAS Region | Information Provided | Relevance to this compound Research |
| XANES | Oxidation state of tin (e.g., Sn(II) vs. Sn(IV)) | Crucial for understanding catalyst stability, degradation, and reaction pathways. |
| Coordination environment (e.g., geometry, symmetry) | Provides insight into the active catalytic species and how it interacts with monomers. | |
| EXAFS | Bond distances to neighboring atoms | Helps elucidate the chemical structure and coordination shell of the tin center. |
| Coordination numbers | Quantifies the number of ligands or atoms directly bonded to the tin atom. | |
| Types of neighboring atoms | Identifies the chemical environment (e.g., oxygen, carbon, other metals) around the tin. |
Environmental Fate and Material Recycling Considerations in Research
Studies on the Persistence and Degradation Pathways of Stannous Octoate Residues in Materials
This compound, a prevalent catalyst in polymerization, is known to be sensitive to hydrolysis and oxidation. shekoy.comchemicalbook.com In the presence of water, it can degrade to form tin(IV) species. atamanchemicals.com During the foaming process in polyurethane production, the divalent tin in this compound can be oxidized to tetravalent tin, remaining within the foam. chemicalbook.com
The degradation of polymers catalyzed by this compound is influenced by the residual catalyst. For instance, in poly(DL-lactide) (PLA50), polymers initiated with this compound (PLA50-Sn) show a slower decrease in molecular weight and delayed onset of weight loss compared to those initiated with zinc metal. nih.govcapes.gov.br During hydrolytic degradation, the concentration of residual tin in PLA50-Sn was observed to increase significantly. nih.govcapes.gov.br This suggests that the tin species may become more concentrated as the polymer matrix breaks down.
The thermal degradation of polymers is also affected by the presence of this compound residues. For example, annealing polylactic acid (PLA) specimens can lead to slight thermal degradation due to the catalyst. bohrium.com The degradation pathways can also be influenced by the reaction conditions. In the depolymerization of PLA, elevated temperatures can lead to side reactions like epimerization and elimination, forming acrylic acid. rsc.org However, using this compound as a catalyst can improve the selectivity towards lactide formation during depolymerization. rsc.org
The persistence of this compound residues is a concern for the environmental fate of the materials. While tin(II) is a reducing agent and can be oxidized to the less harmful and highly insoluble tin(IV) oxide (SnO2), the potential for the release of the cytotoxic catalyst during biodegradation is a consideration. rsc.orgrwth-aachen.de
Analysis of Residual Tin Content in Polymer Products
The determination of residual tin content in polymer products is crucial, particularly for applications in the biomedical and food packaging industries. Various analytical methods are employed for this purpose, with atomic absorption spectroscopy being a common technique for determining inorganic tin in biological and food materials. inchem.org Other methods include inductively coupled plasma-mass spectrometry (ICP-MS), inductively coupled plasma-optical emission spectroscopy (ICP-OES), and X-ray fluorescence spectrometry. mdpi.comencyclopedia.pub For organotin compounds, chromatographic methods combined with spectroscopic techniques are often used. inchem.org
Electrochemical methods, such as polarography, voltammetry, and potentiometry, also offer sensitive and rapid analysis of tin concentrations in various samples. mdpi.comencyclopedia.pub Differential pulse polarography (DPP) and anodic stripping voltammetry (ASV) are particularly effective, with the ability to detect very low concentrations of tin. mdpi.comencyclopedia.pub
Research has focused on minimizing residual tin content in polymers. Studies on the ring-opening polymerization of ε-caprolactone have shown that by reducing the catalyst-to-monomer ratio, the residual tin content can be significantly lowered. diva-portal.orgnih.gov For example, decreasing the ratio from 1:1000 to 1:10,000 resulted in a reduction of residual tin from 176 ppm to 5 ppm, a level considered safe for biomedical applications without requiring additional purification steps. diva-portal.orgnih.govresearchgate.net The U.S. Food and Drug Administration (FDA) has set an upper limit of 20 ppm for residual tin in bioabsorbable polymers. researchgate.net
The following table presents data from a study on the minimization of residual tin in poly(ε-caprolactone) by varying the this compound catalyst concentration.
| Catalyst:Monomer Ratio | Residual Tin (ppm) |
|---|---|
| 1:1000 | 176 |
| 1:10,000 | 5 |
| 1:20,000 | <5 |
Academic Approaches to Catalyst Removal or Minimization in Recycled Polymeric Materials
The presence of catalyst residues, including this compound, in polymeric materials presents challenges for recycling. Homogeneous catalysts like this compound are difficult to remove from the final polymer, which can be a concern for certain applications. researchgate.net Consequently, significant research has been directed towards catalyst removal and minimization strategies in the context of a circular economy for plastics.
One approach involves the chemical recycling of polymers, such as glycolysis of polyurethane foams. In this process, the catalyst concentration can impact the reaction rate and the quality of the recovered polyol. mdpi.com Studies have shown that there is an optimal concentration of this compound; exceeding this amount does not significantly improve the reaction rate. mdpi.com The use of this compound in the glycolysis of flexible polyurethane has been shown to be effective, leading to high decomposition rates and good quality recovered polyol. researchgate.net
Another strategy focuses on the depolymerization of polyesters like polylactic acid (PLA). This compound has been used to catalyze the depolymerization of PLA back to its monomer, lactide. rsc.orgnih.gov Research has demonstrated the feasibility of this process in both solution and bulk states, although it can require high catalyst loadings and temperatures. nih.govacs.org
To address the issue of catalyst residue, novel catalyst systems and removal techniques are being explored. For instance, the development of highly active catalyst systems allows for a reduction in the amount of catalyst needed, thereby minimizing residues in the final product. nih.gov A "green" approach using CO2-laden water has been developed for the extraction of metal-based catalyst residues from polymers like polypropylene (B1209903) carbonate (PPC). rsc.orgresearchgate.net This method has shown high efficiency in removing zinc-based catalysts without the use of organic solvents. rsc.orgresearchgate.net
Furthermore, research is being conducted on alternative, less toxic catalysts to replace heavy metal-based ones like this compound. ref.ac.uk Titanium and zirconium-based catalysts are being developed as more environmentally friendly alternatives for polyester (B1180765) and polyurethane production. ref.ac.uk Catalyst-free chain extenders are also being investigated to produce high molecular weight polyesters without the need for metal catalysts. uva.nl
The removal of tin catalysts from esterification products can also be achieved through chemical methods like hydrolysis or oxidation, as well as by adsorption using specific materials. tib-chemicals.com
The table below summarizes different academic approaches to catalyst management in polymer recycling.
| Approach | Description | Polymer Example | Key Findings | Reference |
|---|---|---|---|---|
| Optimized Glycolysis | Adjusting this compound concentration to balance reaction rate and purity of recovered polyol. | Polyurethane Foam | An optimal catalyst concentration exists; higher amounts do not significantly improve the process. mdpi.com | mdpi.com |
| Catalytic Depolymerization | Using this compound to break down the polymer into its monomer for repolymerization. | Polylactic Acid (PLA) | Effective in converting PLA to lactide, though can require high catalyst loads. rsc.orgnih.gov | rsc.orgnih.gov |
| Green Solvent Extraction | Utilizing CO2-laden water to extract metal-based catalyst residues. | Polypropylene Carbonate (PPC) | Demonstrated high removal efficiency of zinc-based catalysts without organic solvents. rsc.orgresearchgate.net | rsc.orgresearchgate.net |
| Alternative Catalysts | Developing less toxic catalyst systems based on elements like titanium and zirconium. | Polyesters, Polyurethanes | Viable alternatives to heavy metal catalysts, reducing environmental impact. ref.ac.uk | ref.ac.uk |
| Catalyst-Free Chain Extenders | Employing reactive molecules to increase polymer molecular weight without metal catalysts. | PET, PEF | Can produce high molecular weight polyesters, avoiding catalyst residues. uva.nl | uva.nl |
Q & A
Basic: What is the catalytic role of stannous octoate in ring-opening polymerization (ROP) of cyclic esters like lactide?
This compound (Sn(Oct)₂) primarily acts as a catalyst in the ROP of lactide, facilitating the formation of polylactide (PLA) through a coordination-insertion mechanism. It reacts with hydroxyl-containing initiators (e.g., alcohols) to form stannous alkoxide species, which propagate polymer chains by inserting lactide monomers. This process is critical for controlling polymer molecular weight (MW) and reducing side reactions. Experimental validation often involves nuclear magnetic resonance (NMR) to track end-group structures (e.g., lactyl octoate termini) .
Advanced: How do hydroxyl-containing compounds and carboxylic acids influence the polymerization kinetics and MW distribution when using this compound?
Hydroxylic substances (e.g., alcohols) accelerate polymerization rates by forming active stannous alkoxide initiators but reduce final MW due to chain-transfer reactions. Conversely, carboxylic acids deactivate the catalyst by forming stable tin-carboxylate complexes, leading to prolonged induction periods and lower MW. For example, adding 1% (v/v) ethanol increases PLA production rate by 30% but reduces MW by 15–20% compared to anhydrous conditions. Researchers must rigorously control trace water/alcohol content in monomers to mitigate unintended MW variability .
Basic: What analytical methods are recommended for characterizing polymers synthesized with this compound?
Key techniques include:
- ¹H-NMR and 2D-NMR : To identify end-group structures (e.g., lactyl octoate vs. hydroxyl termini) and assess monomer conversion .
- Gel Permeation Chromatography (GPC) : For MW and dispersity (Đ) measurements.
- FT-IR Spectroscopy : To confirm ester bond formation and monitor side reactions like transesterification .
Advanced: How can response surface methodology (RSM) optimize this compound-catalyzed polymer synthesis?
Central Composite Design (CCD) under RSM efficiently identifies optimal reaction parameters (e.g., catalyst concentration, temperature). For lactide polymerization, a 3-factor CCD experiment (catalyst loading: 0.05–0.2 wt%, temperature: 130–170°C, reaction time: 4–12 h) can model yield and MW responses. Statistical analysis (ANOVA) reveals interactions between variables, enabling researchers to maximize PLA yield (>85%) while minimizing energy consumption .
Basic: What precautions are necessary when handling this compound in polymerization experiments?
- Moisture Control : Use anhydrous solvents and rigorously dry monomers to prevent unintended chain transfer.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation of Sn(II) to inactive Sn(IV).
- Catalyst Purity : Verify Sn(Oct)₂ purity via titration (e.g., iodometric assays) to ensure stoichiometric accuracy .
Advanced: How can researchers resolve contradictions in reported mechanisms of this compound-initiated ROP?
Discrepancies in literature (e.g., cationic vs. coordination-insertion mechanisms) often arise from impurities (e.g., residual water, hydroxylic species) or side reactions (e.g., hydroxytin(II) lactate (HTL) formation). To address this:
- Controlled Initiation : Use purified initiators (e.g., benzyl alcohol) and quantify their molar ratio to Sn(Oct)₂.
- Side-Reaction Monitoring : Employ MALDI-TOF MS to detect HTL-initiated chains, which produce higher-MW polymers than Sn(Oct)₂ alone .
Basic: What are the ethical considerations in designing this compound-related polymer studies?
- Waste Disposal : Sn(Oct)₂ is toxic to aquatic life; protocols must include neutralization (e.g., hydrolysis to SnO₂) before disposal.
- Data Transparency : Report catalyst purity, reaction conditions, and side products to ensure reproducibility .
Advanced: How does this compound interact with peroxides in radical polymerization systems (e.g., vinyl chloride)?
In vinyl chloride polymerization, Sn(Oct)₂ reduces peroxides (e.g., t-butyl peroctoate) to generate radicals. However, incomplete decomposition (≤40% in 2 h) occurs due to covalent Sn-Oct bonding, limiting stannous ion availability. Researchers must adjust peroxide/Sn(Oct)₂ ratios (e.g., 1:1 molar) and monitor residual peroxide via iodometric titration to prevent premature termination .
Basic: How to formulate a research question on this compound’s efficiency in copolymer synthesis?
Use the PICOT framework :
- Population : Poly(trimethylene carbonate-co-ε-caprolactone) copolymers.
- Intervention : Varying Sn(Oct)₂ concentrations (0.1–1.0 mol%).
- Comparison : Traditional catalysts (e.g., zinc lactate).
- Outcome : Copolymer MW, thermal stability (DSC/TGA).
- Time : Polymerization duration (2–24 h).
This structure ensures specificity and methodological rigor .
Advanced: What strategies mitigate batch-to-batch variability in Sn(Oct)₂-catalyzed polymerizations?
- DoE Screening : Identify critical factors (e.g., monomer purity, stirring rate) via fractional factorial designs.
- In-line Monitoring : Use Raman spectroscopy to track monomer conversion in real time.
- Post-Polymerization Analysis : Compare Đ values across batches; outliers (>1.5) indicate inconsistent initiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
